molecular formula C18H21N3O4 B13503102 1-(1-(benzyloxycarbonyl)piperidin-4-yl)-5-methyl-1H-pyrazole-4-carboxylic acid

1-(1-(benzyloxycarbonyl)piperidin-4-yl)-5-methyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B13503102
M. Wt: 343.4 g/mol
InChI Key: KAFOLUQDXMNRSA-UHFFFAOYSA-N
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Description

1-(1-(benzyloxycarbonyl)piperidin-4-yl)-5-methyl-1H-pyrazole-4-carboxylic acid is a complex organic compound that features a piperidine ring, a pyrazole ring, and a benzyloxycarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-(benzyloxycarbonyl)piperidin-4-yl)-5-methyl-1H-pyrazole-4-carboxylic acid typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Benzyloxycarbonyl Group: This step often involves the protection of the piperidine nitrogen using benzyloxycarbonyl chloride under basic conditions.

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through condensation reactions involving hydrazines and 1,3-diketones.

    Coupling Reactions: The final step involves coupling the piperidine and pyrazole rings, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

1-(1-(benzyloxycarbonyl)piperidin-4-yl)-5-methyl-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-(1-(benzyloxycarbonyl)piperidin-4-yl)-5-methyl-1H-pyrazole-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(1-(benzyloxycarbonyl)piperidin-4-yl)-5-methyl-1H-pyrazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The benzyloxycarbonyl group can serve as a protective group, while the piperidine and pyrazole rings can interact with biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking.

Comparison with Similar Compounds

Similar Compounds

    1-(tert-Butoxycarbonyl)piperidin-4-yl)piperidine-4-carboxylic acid: Similar in structure but with a tert-butoxycarbonyl group instead of a benzyloxycarbonyl group.

    1-(Piperidin-4-yl)-1H-pyrazole-4-carboxylic acid: Lacks the benzyloxycarbonyl group, making it less bulky and potentially less selective in biological applications.

Uniqueness

1-(1-(benzyloxycarbonyl)piperidin-4-yl)-5-methyl-1H-pyrazole-4-carboxylic acid is unique due to the presence of the benzyloxycarbonyl group, which can enhance its stability and selectivity in biological systems. The combination of the piperidine and pyrazole rings also provides a versatile scaffold for further functionalization and optimization in various applications.

Properties

Molecular Formula

C18H21N3O4

Molecular Weight

343.4 g/mol

IUPAC Name

5-methyl-1-(1-phenylmethoxycarbonylpiperidin-4-yl)pyrazole-4-carboxylic acid

InChI

InChI=1S/C18H21N3O4/c1-13-16(17(22)23)11-19-21(13)15-7-9-20(10-8-15)18(24)25-12-14-5-3-2-4-6-14/h2-6,11,15H,7-10,12H2,1H3,(H,22,23)

InChI Key

KAFOLUQDXMNRSA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C2CCN(CC2)C(=O)OCC3=CC=CC=C3)C(=O)O

Origin of Product

United States

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